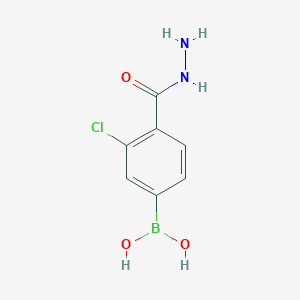

![molecular formula C10H11ClN2O5S B1418499 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid CAS No. 1155505-13-7](/img/structure/B1418499.png)

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid

Vue d'ensemble

Description

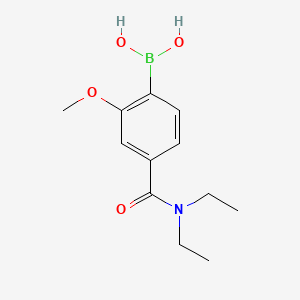

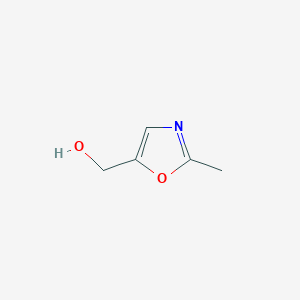

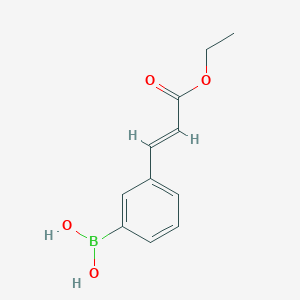

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid is a chemical compound with the molecular formula C10H11ClN2O5S and a molecular weight of 306.73 g/mol . It is commonly known as BSA or ACES and is often used as a zwitterionic buffer in biomedical research.

Molecular Structure Analysis

The InChI code for 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid is 1S/C10H11ClN2O5S/c11-7-3-1-2-4-8(7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16). This code provides a detailed description of the molecule’s structure, including the positions of the chlorobenzenesulfonyl and acetamido groups .Applications De Recherche Scientifique

Chemical Synthesis and Modification

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid and its derivatives play a significant role in the chemical synthesis of various compounds. A method involving the chloroamidation of olefins with this reagent system produces 2-chloro-1-acetamido sugars, which are then converted into free amino derivatives and various glycopeptides. These derivatives are notable for their potential as anticancer agents against specific brain tumor cell lines, while showing reduced cytotoxicity against normal cells (Rawal et al., 2007). Additionally, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various compounds leads to the formation of heteroaryl sulfanyl acetamides, which are converted into pyridin-2(1H)-ones, indicating its use in synthesizing complex heterocyclic compounds (Savchenko et al., 2020).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound and its derivatives have been utilized for designing and synthesizing new drugs. For instance, derivatives of 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid have been synthesized and investigated for their potential anti-inflammatory properties. The study of these derivatives has led to the discovery of compounds with significant anti-inflammatory activity (El-Messery et al., 2012). Furthermore, the compound has been used in the synthesis of acetamide derivatives, which were evaluated for their analgesic activities, indicating its versatility in drug development (Kaplancıklı et al., 2012).

Biological and Antifungal Applications

The derivatives of 2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid have also been explored for their biological activities. A study conducted on acetamides synthesized from benzo[d]thiazol-2-amine showed significant antifungal activity, demonstrating the potential of these compounds in treating fungal infections (Bepary et al., 2021).

Imaging and Diagnostic Applications

The compound's derivatives have found applications in imaging and diagnostics as well. For instance, N-(2-Acetamido)-2-aminoethanesulfonic acid, a derivative, has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This highlights its potential in rapid, non-invasive diagnostic techniques (Flavell et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

2-[[2-[(2-chlorophenyl)sulfonylamino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-7-3-1-2-4-8(7)19(17,18)13-5-9(14)12-6-10(15)16/h1-4,13H,5-6H2,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVDPIKIVABTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC(=O)NCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.